

ML364 off-target effects on USP8

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Compound of Interest		
Compound Name:	ML364	
Cat. No.:	B609155	Get Quote

ML364 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of **ML364**, with a specific focus on its selectivity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of ML364?

ML364 is a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2).[1][2] It has a reported IC50 of 1.1 μ M in biochemical assays and directly binds to USP2 with a K_d of 5.2 μ M. [1][2]

Q2: Does ML364 inhibit USP8?

Based on available screening data, **ML364** shows negligible inhibitory activity against USP8.[3] Therefore, USP8 is not considered a significant direct target or off-target of **ML364** under standard experimental conditions. Researchers investigating USP8 should consider using a different inhibitor.

Q3: What are the known off-target effects of **ML364**?

ML364 has been profiled against a panel of other proteases, including other deubiquitinases (DUBs) like USP15, caspases (Caspase 6, Caspase 7), and matrix metalloproteinases (MMP1,



MMP9), and it did not show significant inhibition of these enzymes.[3] However, like any small molecule inhibitor, off-target effects in complex cellular systems cannot be entirely ruled out and should be assessed on a case-by-case basis.

Q4: What are the downstream cellular effects of ML364 treatment?

The primary downstream effect of **ML364** is the inhibition of USP2, which leads to the accumulation of ubiquitinated substrates. One of the key substrates of USP2 is Cyclin D1.[2][3] Inhibition of USP2 by **ML364** accelerates the degradation of Cyclin D1, leading to cell cycle arrest in the G1 phase.[2][3][4] Other reported cellular effects include:

- Inhibition of cancer cell proliferation.[1][2]
- Induction of apoptosis, particularly in combination with other agents like TRAIL.
- Reduction in homologous recombination-mediated DNA repair.[2][6]
- Increased mitochondrial reactive oxygen species (ROS) and decreased intracellular ATP.[1]
 [7]

Q5: Is **ML364** cytotoxic to all cell types?

ML364 has shown anti-proliferative and cytotoxic effects in a dose-dependent manner in various cancer cell lines, including colorectal cancer (HCT116), mantle cell lymphoma (Mino), prostate cancer (LNCaP), and breast cancer (MCF7) cells.[1][2] However, its effects on normal, non-cancerous cells are less characterized, though some studies suggest it does not induce apoptosis in certain normal human cell lines when used in combination with TRAIL.[5]

Troubleshooting Guides Problem 1: Unexpectedly high levels of cytotoxicity observed in my cell line.

- Possible Cause 1: High concentration of ML364.
 - Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. The effective concentration can vary significantly between cell lines. ML364 has shown to decrease cell



viability in a dose-dependent manner, with concentrations from 5-20 μ M being effective in some lines.[1]

- Possible Cause 2: Solvent toxicity.
 - Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including a vehicle-only control, and is at a level that is non-toxic to your cells.
- Possible Cause 3: Off-target effects leading to mitochondrial dysfunction.
 - Troubleshooting Tip: ML364 has been reported to increase mitochondrial ROS and decrease intracellular ATP levels.[1][7] Consider co-treatment with an antioxidant like Nacetylcysteine (NAC) to determine if the observed cytotoxicity is ROS-dependent.

Problem 2: No effect on Cyclin D1 levels after ML364 treatment.

- Possible Cause 1: Insufficient treatment time or concentration.
 - Troubleshooting Tip: Increase the incubation time and/or the concentration of ML364. The
 degradation of Cyclin D1 has been shown to be time- and dose-dependent.[1] A time
 course experiment (e.g., 2, 4, 8, 24 hours) is recommended.
- Possible Cause 2: Cell line-specific differences in Cyclin D1 regulation.
 - Troubleshooting Tip: Confirm that USP2 is the primary regulator of Cyclin D1 stability in your cell line. This can be verified using siRNA-mediated knockdown of USP2, which should phenocopy the effects of ML364.[5]
- Possible Cause 3: Inactive compound.
 - Troubleshooting Tip: Use a fresh stock of ML364 and verify its activity in a well-characterized positive control cell line, such as HCT116 or Mino cells.[2] Consider using an inactive analog of ML364 as a negative control in your experiments.[3]

Quantitative Data Summary



Table 1: In Vitro Potency and Binding of ML364

Target	Assay Type	Value	Reference
USP2	Biochemical IC50	1.1 μΜ	[1][2]
USP2	Microscale Thermophoresis (K_d)	5.2 μΜ	[1]

Table 2: Selectivity Profile of ML364

Off-Target	Result	Reference
USP8	Negligible Inhibition	[3]
USP15	Negligible Inhibition	[3]
Caspase 6	Negligible Inhibition	[3]
Caspase 7	Negligible Inhibition	[3]
MMP1	Negligible Inhibition	[3]
MMP9	Negligible Inhibition	[3]

Table 3: Cellular Activity of ML364

Cell Line	Assay	Value	Reference
HCT116	EC50	3.6 μΜ	[1]
LNCaP	Cell Viability	Dose-dependent decrease (5-20 μM)	[1]
MCF7	Cell Viability	Dose-dependent decrease (5-20 μM)	[1]

Experimental Protocols

Protocol 1: Assessing ML364 Specificity using an In Vitro Deubiquitinase Assay



- Enzyme Preparation: Recombinantly express and purify human USP2 and the panel of off-target DUBs (e.g., USP8, USP15).
- Substrate: Utilize an internally quenched fluorescent di-ubiquitin substrate (e.g., Lys48linked).
- Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).
- Inhibitor Preparation: Prepare a serial dilution of **ML364** in DMSO.
- Assay Procedure:
 - Add the DUB enzyme to the assay buffer in a 96- or 384-well plate.
 - Add the serially diluted ML364 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
 - Initiate the reaction by adding the di-ubiquitin substrate.
 - Monitor the increase in fluorescence over time using a plate reader.
- Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Cyclin D1 Degradation

- Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight.
 Treat the cells with various concentrations of ML364 (e.g., 0, 1, 5, 10 μM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.



- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Incubate the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

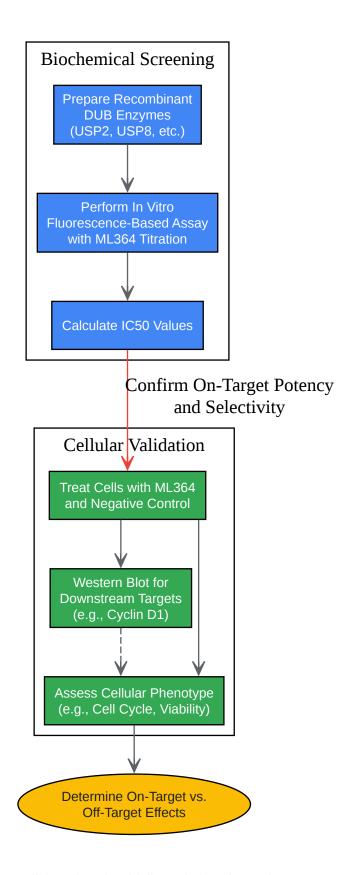
Visualizations



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Caption: Mechanism of ML364-induced cell cycle arrest via USP2 inhibition.





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Caption: Experimental workflow for assessing inhibitor specificity.



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